Cas no 5867-32-3 (2-{[5-(furan-2-yl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone)

2-{[5-(furan-2-yl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone structure
5867-32-3 structure
Product Name:2-{[5-(furan-2-yl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
CAS No:5867-32-3
MF:C19H19N3O3S
MW:369.43746304512
CID:1612037
PubChem ID:1106123
Update Time:2025-04-21

2-{[5-(furan-2-yl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-{[5-(furan-2-yl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
    • 2-[[5-(furan-2-yl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone
    • 5867-32-3
    • DTXSID80360376
    • BIM-0030019.P001
    • CBMicro_029872
    • 2-{[5-(2-furyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone
    • AKOS000581794
    • Cambridge id 5867323
    • ST50426574
    • Inchi: 1S/C19H19N3O3S/c1-13(2)11-22-18(17-5-4-10-25-17)20-21-19(22)26-12-16(23)14-6-8-15(24-3)9-7-14/h4-10H,1,11-12H2,2-3H3
    • InChI Key: IOTJLWAXZZFCLE-UHFFFAOYSA-N
    • SMILES: S(CC(C1C=CC(=CC=1)OC)=O)C1=NN=C(C2=CC=CO2)N1CC(=C)C

Computed Properties

  • Exact Mass: 369.11487
  • Monoisotopic Mass: 369.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 95.4Ų

Experimental Properties

  • Density: 1.25
  • Boiling Point: 582.7°C at 760 mmHg
  • Flash Point: 306.2°C
  • Refractive Index: 1.617
  • PSA: 70.15
  • LogP: 3.8
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